Steroid Sulfatase (STS) Inhibitory Potency in Human JEG3 Cell Lysates
This compound demonstrates potent inhibition of steroid sulfatase (STS) in human JEG3 cell lysates, with a reported IC50 value of 110 nM [1]. In a cellular context using intact JEG3 cells, the compound exhibits an IC50 of 14 nM [2]. This represents a stark functional divergence from its precursor, Ethyl 4-Aminobenzoate (Benzocaine), which is inactive against this target, and underscores the critical role of the sulfonamide group.
| Evidence Dimension | Steroid Sulfatase Inhibition (IC50) |
|---|---|
| Target Compound Data | 110 nM (cell lysate), 14 nM (intact cells) |
| Comparator Or Baseline | Ethyl 4-Aminobenzoate (Benzocaine): No reported activity; Class-level: Other sulfonamide-free benzoates generally lack STS inhibition |
| Quantified Difference | >100-fold increase in activity (inferred from lack of activity in non-sulfonamide analogs) |
| Conditions | Human JEG3 cell lysates and intact cells using [3H] E1S substrate, 1 hr and 20 hr incubation respectively |
Why This Matters
This sub-micromolar potency is a key differentiator for research programs targeting hormone-dependent cancers or skin conditions, where STS inhibition is a therapeutic strategy.
- [1] BindingDB. BDBM50541451 (CHEMBL4635151). Affinity Data: IC50 110nM in human JEG3 cell lysates. View Source
- [2] BindingDB. BDBM50541451 (CHEMBL4635151). Affinity Data: IC50 14nM in human JEG3 cells. View Source
